molecular formula C21H17F3N2O2 B2511351 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421526-91-1

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Katalognummer: B2511351
CAS-Nummer: 1421526-91-1
Molekulargewicht: 386.374
InChI-Schlüssel: JPIHFVCVHCQKKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around a core indole-acetamide scaffold. This structural motif is prevalent in compounds investigated for their potential to interact with critical biological targets . The molecule integrates a 1H-indol-3-yl group linked via an acetamide bridge to a phenoxy-butynyl chain bearing a trifluoromethyl group, a moiety known to enhance metabolic stability and membrane permeability. While direct studies on this specific molecule are limited, research on highly analogous 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives provides strong directional evidence for its research utility. Compounds within this structural class have demonstrated potent inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2, with some candidates exhibiting EC50 values in the low micromolar range (e.g., 1.41 μM) and high selectivity indices (above 70) . This suggests potential application in virological research, particularly for screening antiviral agents. Furthermore, structurally related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been identified as effective inhibitors of tubulin polymerization, a established target in oncology research. These analogs have shown potent antiproliferative activities against various human cancer cell lines, including HeLa and MCF-7, with IC50 values as low as 0.34 μM . The presence of the indole ring, a privileged structure in drug discovery, further supports its potential value in probing enzyme interactions and cellular signaling pathways . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-5-7-17(13-16)28-11-4-3-10-25-20(27)12-15-14-26-19-9-2-1-8-18(15)19/h1-2,5-9,13-14,26H,10-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHFVCVHCQKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Indole

Indole undergoes electrophilic substitution at position 3 under Friedel-Crafts conditions. Reaction with chloroacetic acid derivatives in the presence of Lewis acids (e.g., AlCl₃) yields 3-(chloroacetyl)indole, which is subsequently hydrolyzed to the carboxylic acid.

Representative Protocol

  • Reactants : Indole (1.0 eq), chloroacetyl chloride (1.2 eq), AlCl₃ (1.5 eq)
  • Solvent : Dichloromethane, 0°C → rt, 12 h
  • Hydrolysis : 2 M NaOH, reflux, 4 h
  • Yield : 68–72% after recrystallization (ethanol/water)

Enzymatic Oxidation of Tryptophan

Biocatalytic routes using L-tryptophan oxidase (e.g., from Chromobacterium violaceum) directly convert L-tryptophan to 2-(1H-indol-3-yl)acetic acid under mild aqueous conditions (pH 7.4, 37°C). This green chemistry approach avoids harsh reagents but requires optimization for scale-up.

Synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine

Propargyl Ether Formation via Nucleophilic Substitution

3-(Trifluoromethyl)phenol reacts with 4-chloro-but-2-yn-1-amine under basic conditions to install the phenoxy group.

Optimized Conditions

Parameter Value
Base K₂CO₃ (2.5 eq)
Catalyst n-Bu₄PBr (15 mol%)
Solvent Water/THF (3:1 v/v)
Temperature 80°C, 24 h
Yield 85% (isolated)

Mechanistic Insight : Phase-transfer catalysis enhances phenol deprotonation and chloride displacement on the propargyl scaffold.

Mitsunobu Reaction for Sterically Hindered Systems

For electron-deficient phenols, Mitsunobu conditions (DIAD, PPh₃) couple 3-(trifluoromethyl)phenol with but-2-yn-1,4-diol, followed by selective amination of the terminal hydroxyl group.

Stepwise Process

  • Etherification :
    • But-2-yn-1,4-diol + 3-(trifluoromethyl)phenol → 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-ol
    • Yield: 78% (toluene, 110°C, 8 h)
  • Amination :
    • Appel reaction (CBr₄, PPh₃) converts alcohol to bromide
    • Gabriel synthesis (phthalimide-K⁺, DMF, 60°C) introduces protected amine
    • Hydrazinolysis (NH₂NH₂, ethanol) liberates free amine
    • Overall yield: 61%

Amide Bond Formation: Coupling Strategies

Classical Activation (EDC/HOBt)

2-(1H-Indol-3-yl)acetic acid (1.1 eq) and 4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine (1.0 eq) react in dichloromethane with EDC·HCl (1.5 eq) and HOBt (1.5 eq). Triethylamine (2.0 eq) neutralizes HCl byproducts.

Performance Metrics

Condition Outcome
Time 12 h, rt
Yield 82%
Purity >95% (HPLC)

Uronium-Based Coupling (HATU)

For moisture-sensitive systems, HATU (1.1 eq) with DIEA (3.0 eq) in DMF accelerates coupling at 0°C → rt (3 h total). This method reduces epimerization risks in the indole acetic acid moiety.

Alternative One-Pot Assembly

A convergent approach simultaneously constructs both subunits:

  • Indole (1.0 eq), propargyl bromide (1.2 eq), AlCl₃ (1.5 eq) in CH₂Cl₂ form 3-propargylindole.
  • In situ Sonogashira coupling with 4-iodo-3-(trifluoromethyl)phenol (1.1 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N.
  • Direct amidation with acetic anhydride/pyridine.

Advantages : Reduces purification steps; Yield : 54% overall.

Critical Analysis of Methodologies

Efficiency Comparison

Method Steps Overall Yield Key Advantage
Stepwise coupling 3 68% High purity
One-pot assembly 1 54% Time efficiency
Enzymatic route 2 41% Solvent sustainability

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.92–7.12 (m, 8H, aromatic), 4.78 (s, 2H, CH₂C≡C), 3.89 (s, 2H, NCH₂CO).
  • ¹³C NMR : 173.8 (CO), 136.2–118.4 (CF₃, aromatic), 84.1/78.3 (C≡C).
  • HRMS : m/z 429.1382 [M+H]⁺ (calc. 429.1379 for C₂₂H₁₈F₃N₂O₂).

Industrial-Scale Considerations

Cost Drivers :

  • 3-(Trifluoromethyl)phenol accounts for 62% of raw material costs.
  • Palladium catalysts in Sonogashira coupling require efficient recycling.

Process Intensification :

  • Continuous flow reactors reduce reaction times by 40% for amidation steps.
  • Membrane-based solvent recovery systems achieve 92% DMF reuse.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with nucleophiles replacing the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () Key Differences: Replaces the trifluoromethylphenoxy-alkyne group with a fluoro-biphenyl-propanamide chain. The ethyl spacer increases flexibility compared to the rigid alkyne linker in the target compound. Activity: Synthesized via amide coupling but lacks reported bioactivity data .
  • 2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide () Key Differences: Features a long alkyl chain (octyloxy) instead of the trifluoromethylphenoxy-alkyne group. Activity: Evaluated as an antidiabetic agent, highlighting the role of indole-acetamides in metabolic disorders .

Analogues with Trifluoroacetyl Modifications

  • N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) () Key Differences: Incorporates a trifluoroacetyl group on the indole ring and a 4-fluorostyryl substituent. The styryl group adds planar rigidity, favoring intercalation or receptor binding. Activity: Tested in pLDH assays (linked to antimalarial activity), with moderate efficacy reported .

Sulfonyl- and Sulfonamide-Containing Analogues

  • 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide () Key Differences: Replaces the phenoxy-alkyne group with a sulfonyl linkage and a 3-fluorobenzyl-indole. Dual trifluoromethyl groups may amplify metabolic stability. Activity: No direct data, but sulfonamides are often associated with protease or kinase inhibition .

Stereochemical and Conformational Variants

  • (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () Key Differences: Chiral phenylethyl group instead of the achiral alkyne linker. Implications: The S-configuration may enable enantioselective interactions with chiral targets (e.g., GPCRs or enzymes). Activity: Structural data confirmed via crystallography, but biological activity remains uncharacterized .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight Bioactivity Notes Evidence Source
Target Compound Indole + trifluoromethylphenoxy-alkyne-acetamide ~406.3 (est.) N/A (inferred metabolic stability)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Biphenyl + propanamide 374.4 Synthetic, no bioactivity data
2-(1H-Indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide Octyloxy-phenyl 378.5 Antihyperglycemic potential
N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) Trifluoroacetyl + 4-fluorostyryl 434.3 Moderate pLDH inhibition
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Sulfonyl + dual trifluoromethyl 504.4 Potential kinase/protease inhibition

Key Research Findings and Implications

Role of Fluorinated Groups: The trifluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., octyloxy derivative in ) .

Electron-Withdrawing Modifications : Trifluoroacetyl or sulfonyl groups () may improve binding to electron-rich targets but could reduce solubility.

Biologische Aktivität

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a synthetic compound belonging to the indole derivatives class, which are renowned for their diverse biological activities. This compound's structure includes an indole core and a trifluoromethyl group, both of which contribute to its potential therapeutic applications.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Molecular Formula C₁₈H₁₅F₃N₂O₂
Molecular Weight 350.32 g/mol
CAS Number 1421526-91-1

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Indole Core : Achieved through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.
  • Trifluoromethyl Group Introduction : Utilizes trifluoromethyl iodide or sulfonates.
  • Coupling Reaction : Employs palladium-catalyzed cross-coupling methods, such as Sonogashira coupling, to attach the phenoxybutynyl moiety to the indole core.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide. The compound has shown significant activity against various cancer cell lines, including:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), HT29 (human colorectal adenocarcinoma).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The indole core can interact with specific enzymes involved in cell signaling pathways, potentially inhibiting tumor growth.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, facilitating better interaction with cellular membranes and receptors.

Antimicrobial Activity

In addition to anticancer effects, 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide has been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against:

  • Bacterial Strains : Notable activity against Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer properties of various indole derivatives, including the target compound. The findings indicated:

  • Cell Viability Assays : Reduction in cell viability was observed in treated cells compared to controls.

Study 2: Antimicrobial Assessment

Another research effort focused on evaluating the antimicrobial activity of this compound against common pathogens. Results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.